
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include methoxy-substituted aromatic compounds and naphthyridine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one and its derivatives are of interest in various fields:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-methoxy-1,6-naphthyridin-2(1H)-one
- 3-phenyl-1,6-naphthyridin-2(1H)-one
- 5-methoxy-3-phenylquinoline
Uniqueness
5-methoxy-3-phenyl-1,6-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H12N2O2 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-methoxy-3-phenyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-19-15-12-9-11(10-5-3-2-4-6-10)14(18)17-13(12)7-8-16-15/h2-9H,1H3,(H,17,18) |
Clave InChI |
VFHSEODREDHZMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC2=C1C=C(C(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)
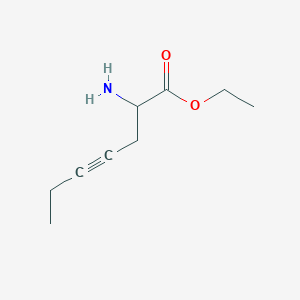
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
![5-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12640165.png)
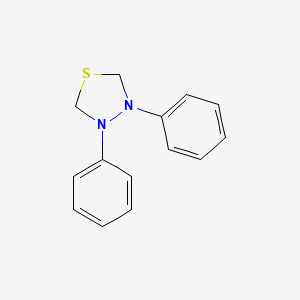
![1-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12640172.png)
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
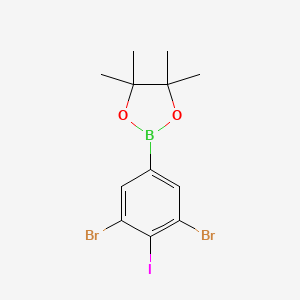
![3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
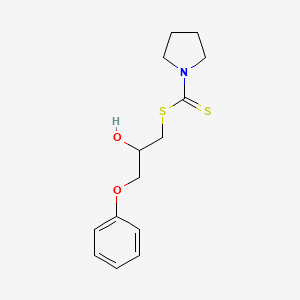
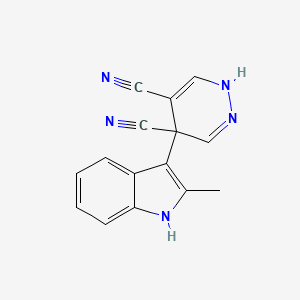
![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)
